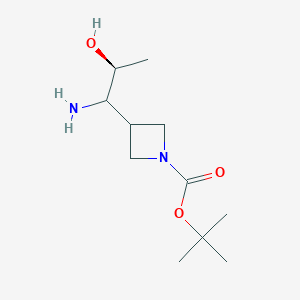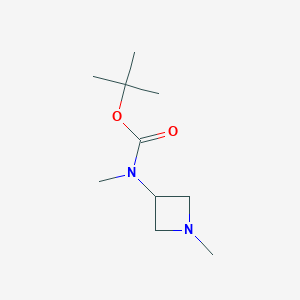
2-(Dichloromethyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dichloromethyl)-1,3-dioxane is an organic compound characterized by the presence of a dichloromethyl group attached to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloromethyl)-1,3-dioxane typically involves the reaction of 1,3-dioxane with dichloromethyl reagents under controlled conditions. One common method is the chloromethylation of 1,3-dioxane using dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4). The reaction is carried out at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Dichloromethyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.
Substitution: NaOCH3, NaOEt, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted dioxanes depending on the nucleophile used.
Scientific Research Applications
2-(Dichloromethyl)-1,3-dioxane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in formylation reactions.
Biology: Investigated for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Explored for its role in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Dichloromethyl)-1,3-dioxane involves its reactivity with various nucleophiles and electrophiles. The dichloromethyl group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used. For example, in oxidation reactions, the compound undergoes electron transfer processes leading to the formation of aldehydes or carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
Dichloromethane (DCM): A common solvent with similar reactivity but different structural properties.
1,2-Dichloroethane: Another chlorinated compound used in organic synthesis with distinct chemical behavior.
Chloromethyl methyl ether: Used in similar reactions but with different reactivity and applications.
Uniqueness
2-(Dichloromethyl)-1,3-dioxane is unique due to its combination of a dichloromethyl group with a 1,3-dioxane ring, providing distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in both research and industrial applications .
Properties
CAS No. |
5695-85-2 |
|---|---|
Molecular Formula |
C5H8Cl2O2 |
Molecular Weight |
171.02 g/mol |
IUPAC Name |
2-(dichloromethyl)-1,3-dioxane |
InChI |
InChI=1S/C5H8Cl2O2/c6-4(7)5-8-2-1-3-9-5/h4-5H,1-3H2 |
InChI Key |
OMRMCFSLICZPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(OC1)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


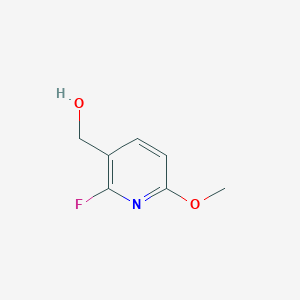
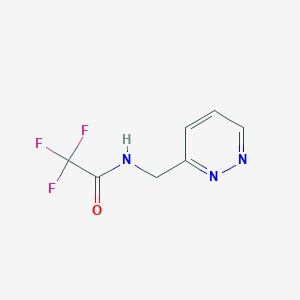

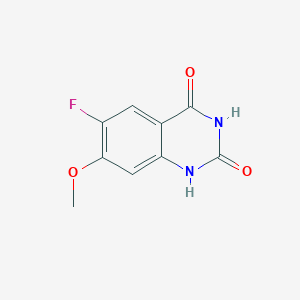

![4-Chloro-7-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12967878.png)

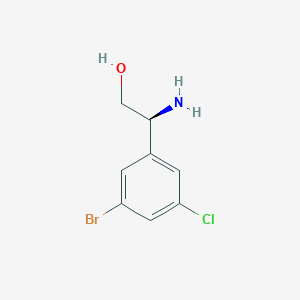
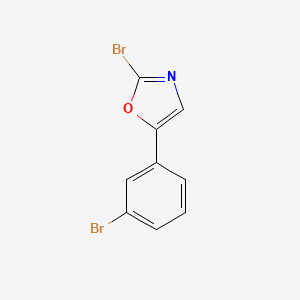
![(2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12967900.png)
